(2R)-2-amino-N-phenylpropanamidehydrochloride
Description
(2R)-2-Amino-N-phenylpropanamide hydrochloride is a chiral compound characterized by an R-configuration at the second carbon of the propanamide backbone. Its molecular formula is C₉H₁₃ClN₂O, featuring a phenyl group attached to the nitrogen atom (Figure 1).
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(2R)-2-amino-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H/t7-;/m1./s1 |
InChI Key |
CTKPRJFRQXVQTG-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Coupling of (2R)-2-Amino Propanoic Acid Derivatives with Aniline
A common synthetic approach involves coupling (2R)-2-amino propanoic acid or its derivatives with aniline to form the amide bond. This is typically achieved using peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases and additives like HOBt (1-hydroxybenzotriazole) to improve yield and suppress side reactions.
Ammonolysis of Epoxide or Ester Intermediates
Another method involves the treatment of racemic or enantiopure cis-3-phenylglycidic acid methyl ester with ammonia to form racemic or optically active threo-3-phenylisoserine amide intermediates, which can be further converted to the desired amide hydrochloride salt.
- Reaction conditions typically include ammonia gas in methanol at controlled temperatures (e.g., 25–60°C) and extended reaction times (up to 18 hours).
- After reaction completion, purification involves filtration, washing, and drying to isolate the amide product with yields around 75%.
Stereoselective Reduction and Functional Group Transformations
- Reduction of methyl esters to hydroxyl groups, followed by halogenation (e.g., with triphenylphosphine and carbon tetrabromide) and substitution with azide ions, allows for further functionalization before final reduction to the amine.
- Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) liberates the free amine, which is then coupled with (S)-2-phenylpropionic acid to yield the target compound.
Data Tables Summarizing Key Synthetic Steps and Yields
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-phenylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-N-phenylpropanamidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-phenylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing signaling pathways such as the MAPK or PI3K pathways.
Cellular Effects: Affecting cellular processes such as gene expression, protein synthesis, and cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Molecular Diversity
The following table highlights key structural analogs, their modifications, and functional attributes:
Key Observations :
- Fluorinated Derivatives (e.g., ): Introduction of fluorine enhances metabolic stability and bioavailability, making these compounds valuable in drug design .
- Ester vs. Amide Groups : Methyl esters () improve solubility but may require hydrolysis to active amide forms, unlike the target compound’s stable amide linkage .
- Chirality : The R-configuration in the target compound contrasts with S-isomers in other analogs (e.g., ’s compound 2), which can drastically alter receptor binding and pharmacokinetics .
Pharmacological and Physicochemical Properties
- Bioactivity : Fluorinated analogs () exhibit enhanced binding affinity to targets like G-protein-coupled receptors due to fluorine’s electronegativity and small atomic radius .
- Solubility : Methyl esters () generally exhibit higher aqueous solubility compared to amides, but lower metabolic stability .
- Thermal Stability : Compounds with aromatic substituents (e.g., phenyl or fluorophenyl groups) show higher melting points and stability, as seen in and .
Biological Activity
(2R)-2-amino-N-phenylpropanamide hydrochloride, also known as a derivative of phenylpropanamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of amino amides that exhibit various therapeutic effects, particularly in neuromodulation and anti-inflammatory pathways. This article reviews the biological activity of (2R)-2-amino-N-phenylpropanamide hydrochloride, synthesizing findings from diverse studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.
Structure-Activity Relationship (SAR)
The structure of (2R)-2-amino-N-phenylpropanamide hydrochloride is critical to its biological activity. The amine and phenyl groups play significant roles in modulating receptor interactions and biological responses.
Key Findings from SAR Studies:
- Amine Group Variability : Modifications to the amine group can significantly affect the compound's potency. For instance, replacing the amine with hydroxyl groups has been shown to enhance agonistic activity at specific receptors .
- Phenyl Group Influence : The presence of a phenyl group is essential for maintaining activity; alterations in size or electronic properties can diminish effectiveness .
Pharmacological Evaluation
Recent pharmacological studies have highlighted the compound's potential as an agonist for specific receptors involved in neurological functions.
Agonistic Activity
- GPR88 Receptor Activation : (2R)-2-amino-N-phenylpropanamide hydrochloride has been identified as a selective agonist for GPR88, a receptor implicated in various neuropsychiatric disorders. In vitro assays indicated an effective concentration (EC50) range demonstrating its potency .
- Anti-inflammatory Effects : Compounds structurally related to this amide have shown promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-1β and promoting neuronal nitric oxide synthase (nNOS) expression .
Case Studies
Several studies have explored the therapeutic implications of (2R)-2-amino-N-phenylpropanamide hydrochloride and its analogs:
- Irritable Bowel Syndrome (IBS) :
- Neurological Disorders :
Data Tables
The following table summarizes key pharmacological data related to (2R)-2-amino-N-phenylpropanamide hydrochloride:
Q & A
Q. What synthetic routes are commonly employed to produce (2R)-2-amino-N-phenylpropanamide hydrochloride with high enantiomeric purity?
The compound is synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) under 40 psi hydrogen pressure in ethanol, followed by purification via silica gel column chromatography. The hydrochloride salt is obtained by treating the product with 2M HCl in ethyl acetate. Chiral purity is maintained by controlling stereospecific reaction conditions and verifying configurations through NMR and MS analysis .
Q. Which analytical techniques are essential for confirming the structural integrity of (2R)-2-amino-N-phenylpropanamide hydrochloride?
- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR provide chemical shift data to confirm molecular structure. For example, aromatic protons appear at δ 7.2–7.4 ppm, while amide protons resonate near δ 6.8–7.0 ppm .
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 255.1234) .
- Chiral HPLC: Ensures enantiomeric purity by resolving stereoisomers using chiral stationary phases.
Q. How can reaction conditions be optimized to improve the yield of (2R)-2-amino-N-phenylpropanamide hydrochloride?
Key parameters include:
- Catalyst Loading: 5–10% Pd/C for efficient hydrogenation .
- Solvent Choice: Ethanol or THF/MeOH mixtures enhance solubility and reaction kinetics.
- Pressure/Temperature: 40 psi H₂ at 25–40°C balances reaction speed and byproduct formation .
Advanced Research Questions
Q. What challenges arise in maintaining chiral purity during synthesis, and how are they addressed?
Racemization risks occur during acidic or basic workup. Mitigation strategies include:
- Using mild acid (e.g., 2M HCl in ethyl acetate) for salt formation .
- Avoiding prolonged exposure to high temperatures (>50°C).
- Validating stereochemistry via circular dichroism (CD) or X-ray crystallography.
Q. How should researchers resolve discrepancies between NMR and HRMS data during characterization?
- Recheck Sample Purity: Contaminants (e.g., solvents, unreacted precursors) can skew NMR shifts. Repurify via column chromatography .
- Isotopic Pattern Analysis: HRMS isotopic clusters confirm molecular formula (e.g., Cl⁻ adducts in HRMS ).
- Cross-Validation: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What methodologies assess the stability of (2R)-2-amino-N-phenylpropanamide hydrochloride under storage?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via HPLC-MS .
- Long-Term Stability: Monitor purity over 6–12 months using accelerated stability protocols (ICH guidelines).
Q. How can the pharmacological activity of this compound be evaluated in receptor binding studies?
- In Vitro Assays: Competitive binding assays (e.g., 5-HT2C receptor binding using radiolabeled ligands) .
- Enzyme Kinetics: Measure IC₅₀ values against target enzymes (e.g., serine hydrolases) .
- Functional Selectivity: Use cell-based assays (e.g., cAMP or calcium flux) to assess biased agonism/antagonism .
Q. What strategies address conflicting literature data on biological activity?
- Replicate Studies: Control variables like buffer pH, cell lines, and ligand concentrations.
- Meta-Analysis: Compare datasets across studies to identify outliers or methodological inconsistencies.
- Mechanistic Follow-Up: Use knock-out models or siRNA to confirm target specificity .
Q. How can reproducibility in synthesis and characterization be ensured across laboratories?
Q. Which computational methods predict interactions with biological targets?
- Molecular Docking: Simulate binding poses in receptor active sites (e.g., 5-HT2C homology models ).
- Molecular Dynamics (MD): Assess binding stability over 100+ ns simulations.
- QSAR Modeling: Corrogate structural features (e.g., amide groups) with activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
